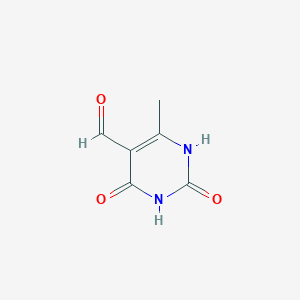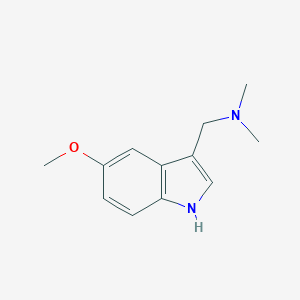
Triethoxy(naphthalen-1-yl)silane
Vue d'ensemble
Description
Triethoxy(naphthalen-1-yl)silane: is an organosilicon compound with the molecular formula C16H22O3Si . It is a yellow to light brown liquid that is flammable and readily soluble in organic solvents such as ethanol and ethers. This compound is stable in air but practically insoluble in water .
Applications De Recherche Scientifique
Triethoxy(naphthalen-1-yl)silane has several applications in scientific research, including:
Chemistry: Used as a reagent and catalyst in organic synthesis, particularly in silanization reactions.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized as a surface treatment agent and a crosslinking agent for silicone rubber.
Safety and Hazards
Mécanisme D'action
Target of Action
Triethoxy(naphthalen-1-yl)silane is an organosilicon compound primarily used in organic synthesis as a reagent and catalyst . It is also used as a cross-linking agent for silicone rubber .
Mode of Action
The compound interacts with its targets through a process known as silylation . In this process, the silicon atom in the compound forms a bond with the target molecule, altering its chemical properties. This can facilitate various organic synthesis reactions, including electrophilic reactions and the synthesis of silylamine salts .
Biochemical Pathways
It is known that the compound can influence the course of various organic synthesis reactions through its silylation activity .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as ethanol and ether, but almost insoluble in water
Result of Action
The primary result of this compound’s action is the facilitation of various organic synthesis reactions. By forming bonds with target molecules, it can alter their chemical properties and enable or enhance certain reactions .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, it is stable in air but reacts slowly with moisture or water . Therefore, it should be stored in an inert atmosphere and away from moisture . It is also flammable and should be kept away from open flames and high temperatures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of triethoxy(naphthalen-1-yl)silane typically involves the reaction of 1-bromoethane with naphthyltrimethylsilyl ether. The process is carried out under an inert atmosphere to prevent unwanted reactions. The reaction mixture is continuously stirred and heated to maintain the appropriate reaction temperature. After the reaction is complete, the by-products and solvents are removed by distillation under reduced pressure to obtain the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: Triethoxy(naphthalen-1-yl)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or moisture, it hydrolyzes to form silanols.
Condensation: The silanols formed can further condense to form siloxane bonds.
Substitution: It can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or moisture.
Condensation: Catalysts such as acids or bases.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Silanols: Formed during hydrolysis.
Siloxanes: Formed during condensation.
Substituted Silanes: Formed during substitution reactions.
Comparaison Avec Des Composés Similaires
Trimethoxysilane: Contains methoxy groups instead of ethoxy groups.
Triethoxysilane: Lacks the naphthalene ring.
Vinyltriethoxysilane: Contains a vinyl group instead of a naphthalene ring.
Uniqueness: Triethoxy(naphthalen-1-yl)silane is unique due to the presence of the naphthalene ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring aromatic functionality and stability .
Propriétés
IUPAC Name |
triethoxy(naphthalen-1-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3Si/c1-4-17-20(18-5-2,19-6-3)16-13-9-11-14-10-7-8-12-15(14)16/h7-13H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEYUFMTCHLQQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=CC2=CC=CC=C21)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400863 | |
| Record name | triethoxy(naphthalen-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17938-06-6 | |
| Record name | triethoxy(naphthalen-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17938-06-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




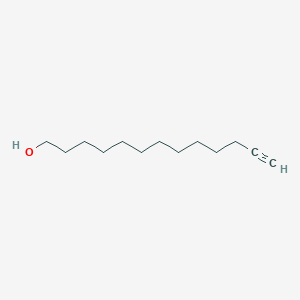
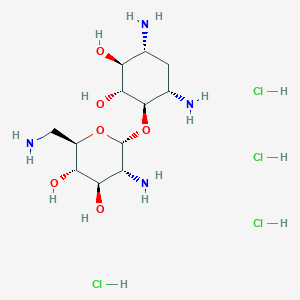

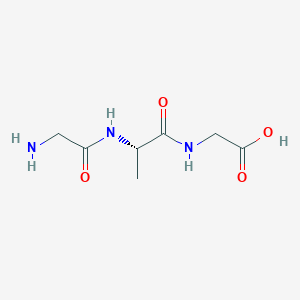
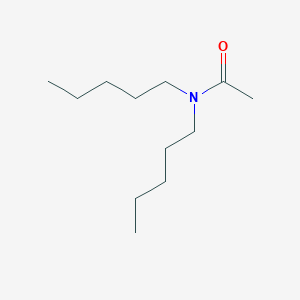
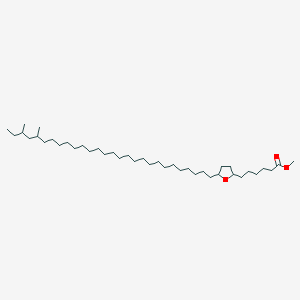


![1H-Pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B96127.png)
